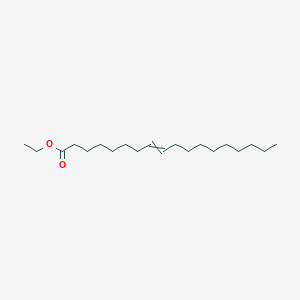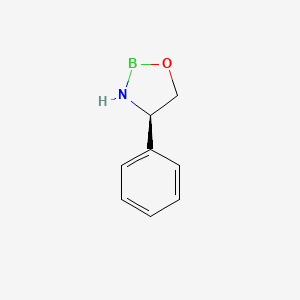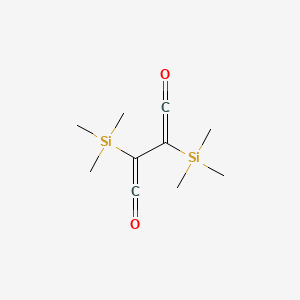
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- is a compound that features two trimethylsilyl groups attached to a butadiene backbone. This compound is known for its stability and utility in various organic synthesis reactions.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- can be synthesized through a hydrosilylation reaction. This involves the addition of hydrosilanes to 1,4-bis(trimethylsilyl)-1,3-butadiyne using platinum or rhodium catalysts. The reaction proceeds stepwise to yield 2-silyl-1,4-bis(trimethylsilyl)-1-buten-3-ynes and then 1,3-disilyl-1,4-bis(trimethylsilyl)-1,2-butadienes .
Industrial Production Methods
Industrial production of this compound typically involves the use of robust catalyst systems such as Cul/N,N-dimethylaminopyridine, O-2, and NCMe. These catalysts facilitate the multigram-scale preparation of the compound with minimal manipulation of apparatus, thereby simplifying the process and minimizing risks .
化学反応の分析
Types of Reactions
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- undergoes various types of reactions, including:
Hydrosilylation: Addition of hydrosilanes to form silyl-substituted butadienes and butadienes.
Cyclization: Reaction with acyl chlorides in the presence of aluminum trichloride to form substituted furans.
Diels-Alder Reaction: Conjugate addition to alkenes or alkynes to produce cyclohexenes.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts.
Cyclization: Acyl chlorides and aluminum trichloride.
Diels-Alder Reaction: Electron-withdrawing groups on the dienophile and electron-donating groups on the diene.
Major Products
Hydrosilylation: Silyl-substituted butadienes and butadienes.
Cyclization: Substituted furans.
Diels-Alder Reaction: Cyclohexenes.
科学的研究の応用
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of glycosylated oligo(ethynylene)s using the Negishi reaction.
Biology: Acts as a building block for the synthesis of biologically active compounds such as (±) Falcarinol.
Medicine: Utilized as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: Employed in the production of advanced materials and polymers.
作用機序
The mechanism of action of 1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- involves its ability to participate in various organic reactions due to the presence of conjugated double bonds and trimethylsilyl groups. These groups enhance the compound’s reactivity and stability, allowing it to form stable intermediates and products. The molecular targets and pathways involved include the formation of silyl-substituted intermediates and cyclized products through hydrosilylation and cyclization reactions .
類似化合物との比較
Similar Compounds
1,4-Bis(trimethylsilyl)butadiyne: Used in similar hydrosilylation reactions to form silyl-substituted butadienes.
2,3-Bis(trimethylsilyl)butadiene: Another compound with similar reactivity and applications in organic synthesis.
1-Monopalmitin, 2TMS derivative: Used in the synthesis of glycosylated oligo(ethynylene)s.
Uniqueness
1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- is unique due to its ability to undergo a wide range of reactions, including hydrosilylation, cyclization, and Diels-Alder reactions. Its stability and reactivity make it a valuable reagent in both academic and industrial research .
特性
CAS番号 |
145178-53-6 |
|---|---|
分子式 |
C10H18O2Si2 |
分子量 |
226.42 g/mol |
InChI |
InChI=1S/C10H18O2Si2/c1-13(2,3)9(7-11)10(8-12)14(4,5)6/h1-6H3 |
InChIキー |
HCSIDQIGMXXMBO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=C=O)C(=C=O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



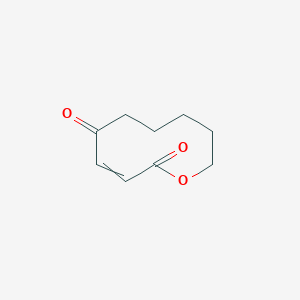
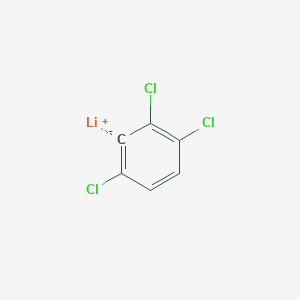


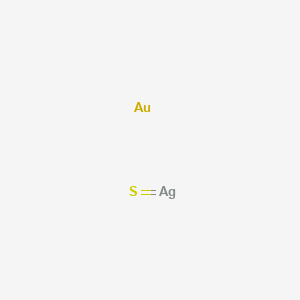
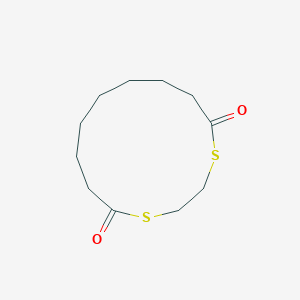
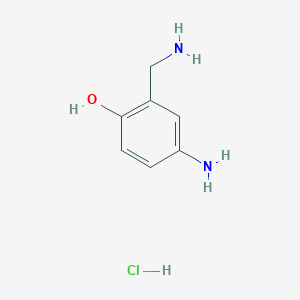
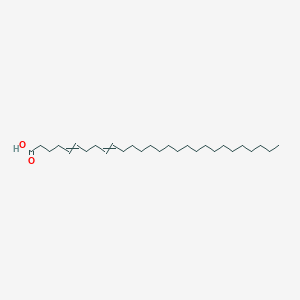
![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
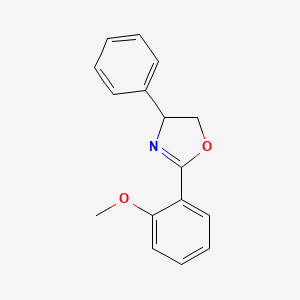
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
